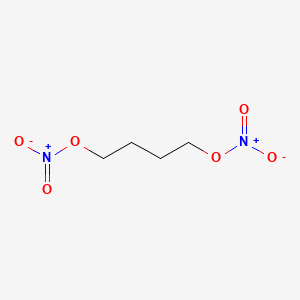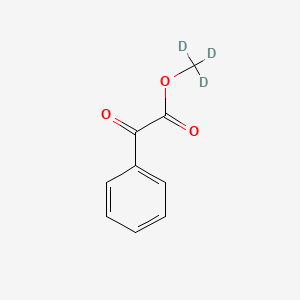
Benzeneacetic acid, a-oxo-, methyl-d3 ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzeneacetic acid, α-oxo-, methyl-d3 ester (9CI) is a deuterated derivative of methyl benzoylformate. This compound is characterized by the presence of a deuterium atom, which replaces a hydrogen atom in the methyl group. The molecular formula of this compound is C9H5D3O3, and it has a molecular weight of approximately 167.18 g/mol. The deuterium substitution makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, α-oxo-, methyl-d3 ester typically involves the esterification of benzoylformic acid with deuterated methanol (CD3OD). The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
C6H5COCOOH+CD3OD→C6H5COCOOCD3+H2O
Industrial Production Methods
In an industrial setting, the production of Benzeneacetic acid, α-oxo-, methyl-d3 ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Benzeneacetic acid, α-oxo-, methyl-d3 ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylformic acid.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products
Oxidation: Benzoylformic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
科学研究应用
Benzeneacetic acid, α-oxo-, methyl-d3 ester is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts.
作用机制
The mechanism of action of Benzeneacetic acid, α-oxo-, methyl-d3 ester involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterium atom acts as a non-radioactive tracer, allowing researchers to track the compound’s transformation and interaction with enzymes and other biomolecules. The deuterium substitution also affects the compound’s vibrational frequencies, which can be studied using spectroscopic techniques.
相似化合物的比较
Similar Compounds
Methyl benzoylformate: The non-deuterated version of the compound.
Methyl phenylglyoxylate: Another ester derivative with similar structural features.
Methyl oxophenylacetate: A related compound with an oxo group.
Uniqueness
The primary uniqueness of Benzeneacetic acid, α-oxo-, methyl-d3 ester lies in its deuterium labeling. This makes it particularly valuable in studies requiring isotopic differentiation, as deuterium has different physical and chemical properties compared to hydrogen. This allows for more precise tracking and analysis in various scientific applications.
属性
分子式 |
C9H8O3 |
|---|---|
分子量 |
167.18 g/mol |
IUPAC 名称 |
trideuteriomethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
InChI 键 |
YLHXLHGIAMFFBU-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)C(=O)C1=CC=CC=C1 |
规范 SMILES |
COC(=O)C(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



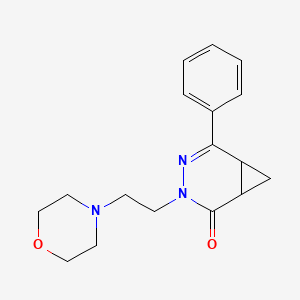
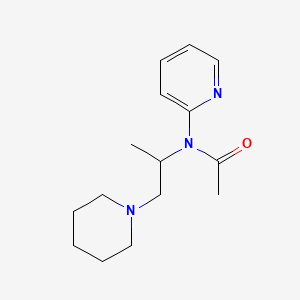
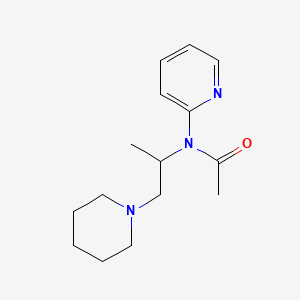

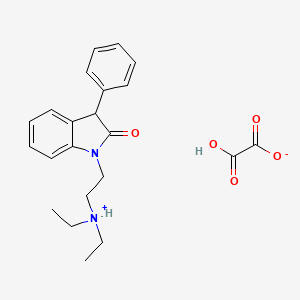
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
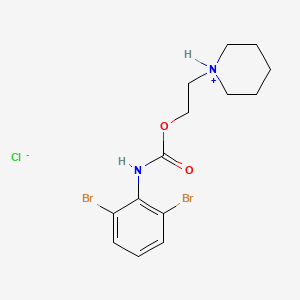



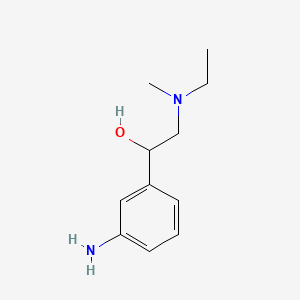
![4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B13739092.png)
